molecular formula C18H17N5O2 B6047059 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B6047059
M. Wt: 335.4 g/mol
InChI Key: NUKSMOZQLONCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an attractive target for synthesis and research.

Mechanism of Action

The mechanism of action of 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not yet fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, studies have shown that 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one inhibits the activity of COX-2, an enzyme that is involved in the inflammatory response. By inhibiting this enzyme, 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In addition, studies have shown that 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can reduce pain and swelling in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for synthesis and research. In addition, this compound has shown promising results in various studies, making it a potential candidate for the development of new therapeutics. However, there are also limitations to using this compound in lab experiments, including the need for expertise in organic chemistry and the potential for low yields in the synthesis process.

Future Directions

There are many future directions for research involving 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound
2. Development of new synthetic methods for the production of this compound
3. Investigation of the potential therapeutic applications of this compound in various diseases
4. Studies on the toxicity and safety of this compound in animal models
5. Development of new analogs of this compound with improved properties and efficacy
6. Investigation of the potential use of this compound as a tool for studying biological processes
7. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion:
In conclusion, 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in various studies, making it a potential candidate for the development of new therapeutics. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

The synthesis of 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 3-aminopyrazole, 4-phenyl-1H-pyridin-3-amine, and 1,3-dimethyl-2-imidazolidinone in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of the desired product. The yield of the synthesis process is dependent on various factors, including the purity of the starting materials, the reaction conditions, and the expertise of the chemist.

Scientific Research Applications

7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been the subject of various scientific research studies due to its potential applications in different fields. One of the most promising areas of research is in the field of medicine, where this compound has shown potential as a therapeutic agent for various diseases. Studies have shown that 7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of diseases such as cancer and arthritis.

properties

IUPAC Name

11-(3-methoxypropyl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-25-11-5-9-22-10-8-15-16(18(22)24)20-21-17-14(12-19-23(15)17)13-6-3-2-4-7-13/h2-4,6-8,10,12H,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKSMOZQLONCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=C(C1=O)N=NC3=C(C=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(3-Methoxypropyl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

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